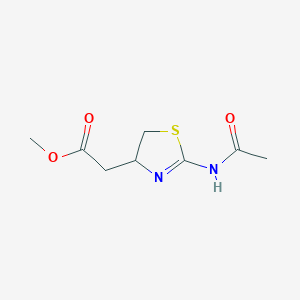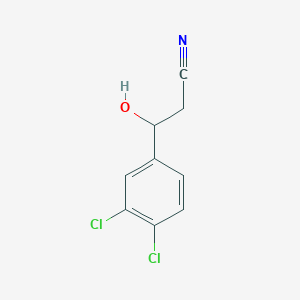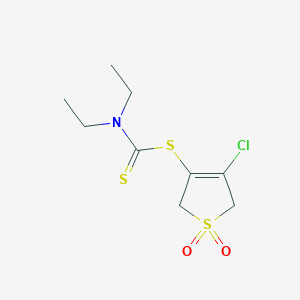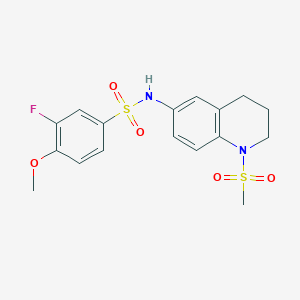
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, commonly known as BI 2536, is a small molecule inhibitor that targets the Polo-like kinase 1 (Plk1) enzyme. Plk1 is a key regulator of cell division and has been identified as a potential therapeutic target in cancer treatment. BI 2536 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential cancer treatment. Synthesis Method: BI 2536 is synthesized using a multi-step process that involves the coupling of various chemical compounds. The synthesis starts with the preparation of 2-aminothiazole, which is then coupled with tert-butyl-4-bromobenzene to form 4-(4-(tert-butyl)phenyl)thiazol-2-amine. This compound is then coupled with 4-bromo-1H-indole to form 4-(indolin-1-yl)-N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)benzamide. Finally, the sulfonyl chloride derivative of this compound is reacted with sodium hydroxide to form BI 2536. Scientific Research Application: BI 2536 has been extensively studied in preclinical models of cancer and has shown potent anti-tumor activity. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Plk1. BI 2536 has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. Mechanism of Action: BI 2536 inhibits the activity of Plk1 by binding to the ATP-binding pocket of the enzyme. Plk1 is a key regulator of cell division and is required for proper chromosome segregation and cytokinesis. Inhibition of Plk1 activity by BI 2536 leads to cell cycle arrest and apoptosis in cancer cells. Biochemical and Physiological Effects: BI 2536 has been shown to induce cell cycle arrest and apoptosis in cancer cells by inhibiting the activity of Plk1. It has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer. However, BI 2536 has been associated with some adverse effects, including myelosuppression and gastrointestinal toxicity. Advantages and Limitations for Lab Experiments: BI 2536 is a potent inhibitor of Plk1 and has shown promising results in preclinical models of cancer. It can be used as a tool compound to study the role of Plk1 in cancer biology. However, BI 2536 has some limitations for lab experiments, including its toxicity and limited solubility in aqueous solutions. Future Directions: There are several future directions for the development of Plk1 inhibitors like BI 2536. One potential direction is the development of more potent and selective Plk1 inhibitors with improved pharmacokinetic properties. Another direction is the identification of biomarkers that can predict response to Plk1 inhibitors in cancer patients. Finally, combination therapies that target multiple pathways involved in cancer cell division and survival may also be explored as a potential strategy for improving the efficacy of Plk1 inhibitors like BI 2536.
科学的研究の応用
Antimicrobial Properties
The antimicrobial properties of thiazole derivatives, including N-(4-(4-(tert-butyl)phenyl)thiazol-2-yl)-4-(indolin-1-ylsulfonyl)benzamide, have been studied extensively. Bikobo et al. (2017) synthesized a series of thiazole derivatives and found them to have significant antimicrobial activity against various bacterial and fungal strains, with some being more potent than reference drugs. This indicates a potential for these compounds in developing new antimicrobial agents (Bikobo et al., 2017).
Anticancer Applications
A study by Ravinaik et al. (2021) on thiazole derivatives demonstrated considerable anticancer activity against various cancer cell lines. These derivatives exhibited moderate to excellent anticancer activity, sometimes surpassing the reference drug etoposide, highlighting their potential in cancer treatment (Ravinaik et al., 2021). Additionally, Kumar et al. (2012) synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides, which showed notable antiproliferative activity against various cancer cell lines, further underscoring the potential of these compounds in oncological research (Kumar et al., 2012).
Chemosensor Development
Chen et al. (2014) explored the sensing mechanism of a specific thiazole derivative as a fluoride chemosensor. Their study using DFT/TDDFT methods provided insights into the fluorescent sensing mechanism of the compound, indicating its potential use in chemical sensing applications (Chen et al., 2014).
特性
IUPAC Name |
N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-4-(2,3-dihydroindol-1-ylsulfonyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3S2/c1-28(2,3)22-12-8-19(9-13-22)24-18-35-27(29-24)30-26(32)21-10-14-23(15-11-21)36(33,34)31-17-16-20-6-4-5-7-25(20)31/h4-15,18H,16-17H2,1-3H3,(H,29,30,32) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRQVSTVOQKYGN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(2,2-Dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-1-yl)-1-oxopropan-2-yl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2379665.png)
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2379668.png)

![N-(4-methylbenzyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2379672.png)
![Methyl 3-{[(2,6-dimethylphenyl)amino]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2379674.png)

![3-(4-Bromophenyl)-6-[(4-phenylpiperazin-1-yl)methyl][1,3]thiazolo[2,3-c][1,2,4]triazole](/img/structure/B2379679.png)

![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2379682.png)
![2-((5-(benzo[d][1,3]dioxol-5-yl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)-1-(4-methoxyphenyl)ethanone](/img/structure/B2379683.png)
![4-(4-Chlorophenyl)-5-[(4-chlorophenyl)sulfonyl]-2-pyrimidinamine](/img/structure/B2379684.png)
